molecular formula C12H7N3O5 B12878264 3-(2-Furanyl)-N-((5-nitro-2-furanyl)methylene)-5-isoxazolamine CAS No. 37853-18-2

3-(2-Furanyl)-N-((5-nitro-2-furanyl)methylene)-5-isoxazolamine

Cat. No.: B12878264
CAS No.: 37853-18-2
M. Wt: 273.20 g/mol
InChI Key: ZAJNTFMAJSFXJB-NTUHNPAUSA-N
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Description

3-(Furan-2-yl)-N-((5-nitrofuran-2-yl)methylene)isoxazol-5-amine is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-yl)-N-((5-nitrofuran-2-yl)methylene)isoxazol-5-amine typically involves multi-step organic reactions. The starting materials often include furan derivatives and isoxazole derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound would require scaling up the laboratory synthesis methods. This involves optimizing reaction conditions to ensure high yield and purity while maintaining cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

3-(Furan-2-yl)-N-((5-nitrofuran-2-yl)methylene)isoxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(Furan-2-yl)-N-((5-nitrofuran-2-yl)methylene)isoxazol-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Furan-2-yl)-N-((5-nitrofuran-2-yl)methylene)isoxazol-4-amine
  • 3-(Furan-2-yl)-N-((5-nitrofuran-2-yl)methylene)isoxazol-3-amine

Uniqueness

3-(Furan-2-yl)-N-((5-nitrofuran-2-yl)methylene)isoxazol-5-amine is unique due to its specific structural configuration, which may confer distinct chemical and biological properties compared to similar compounds. Its unique functional groups and molecular arrangement can result in different reactivity and interactions with biological targets.

Properties

CAS No.

37853-18-2

Molecular Formula

C12H7N3O5

Molecular Weight

273.20 g/mol

IUPAC Name

(E)-N-[3-(furan-2-yl)-1,2-oxazol-5-yl]-1-(5-nitrofuran-2-yl)methanimine

InChI

InChI=1S/C12H7N3O5/c16-15(17)12-4-3-8(19-12)7-13-11-6-9(14-20-11)10-2-1-5-18-10/h1-7H/b13-7+

InChI Key

ZAJNTFMAJSFXJB-NTUHNPAUSA-N

Isomeric SMILES

C1=COC(=C1)C2=NOC(=C2)/N=C/C3=CC=C(O3)[N+](=O)[O-]

Canonical SMILES

C1=COC(=C1)C2=NOC(=C2)N=CC3=CC=C(O3)[N+](=O)[O-]

Origin of Product

United States

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